
1-(But-2-en-1-yl)cycloheptane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(But-2-en-1-yl)cycloheptane-1-carbaldehyde is an organic compound with the molecular formula C12H20O It is characterized by a cycloheptane ring substituted with a but-2-en-1-yl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-2-en-1-yl)cycloheptane-1-carbaldehyde can be achieved through several methods. One common approach involves the photochemical isomerization of cyclohept-1-ene-1-carbaldehyde . This method utilizes strain-release cycloaddition and ene reactions under specific irradiation conditions. The reaction typically requires a heat-gun dried flask, degassed anhydrous solvents, and controlled temperature conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the desired product’s quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(But-2-en-1-yl)cycloheptane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the but-2-en-1-yl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Substituted cycloheptane derivatives
Scientific Research Applications
1-(But-2-en-1-yl)cycloheptane-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(But-2-en-1-yl)cycloheptane-1-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The but-2-en-1-yl group can participate in various chemical reactions, contributing to the compound’s overall reactivity and biological effects.
Comparison with Similar Compounds
Cycloheptane-1-carbaldehyde: Lacks the but-2-en-1-yl group, resulting in different reactivity and applications.
1-(But-2-yn-1-yl)cycloheptane-1-carbaldehyde: Contains an alkyne group instead of an alkene, leading to distinct chemical properties and reactivity.
Cyclohept-1-ene-1-carbaldehyde: Similar structure but without the but-2-en-1-yl substitution, affecting its chemical behavior.
Uniqueness: 1-(But-2-en-1-yl)cycloheptane-1-carbaldehyde is unique due to the presence of both an alkene and an aldehyde functional group on a cycloheptane ring
Properties
Molecular Formula |
C12H20O |
|---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
1-[(E)-but-2-enyl]cycloheptane-1-carbaldehyde |
InChI |
InChI=1S/C12H20O/c1-2-3-8-12(11-13)9-6-4-5-7-10-12/h2-3,11H,4-10H2,1H3/b3-2+ |
InChI Key |
AZWCXENRUPSQGT-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/CC1(CCCCCC1)C=O |
Canonical SMILES |
CC=CCC1(CCCCCC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


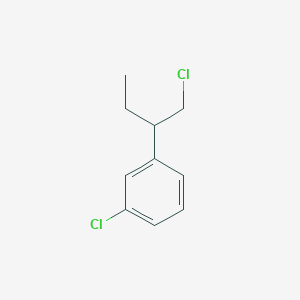
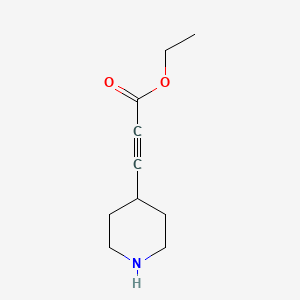
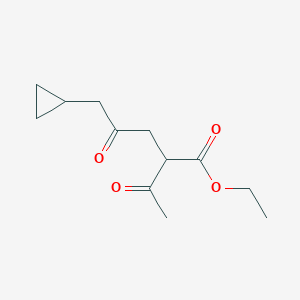
![4-Boc-9-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13204843.png)
![(2-Amino-7,7-dimethylbicyclo[2.2.1]heptan-1-YL)methanol](/img/structure/B13204860.png)
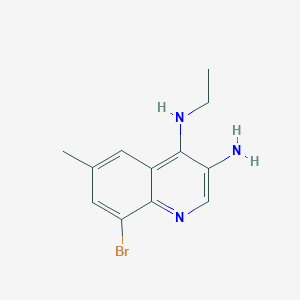
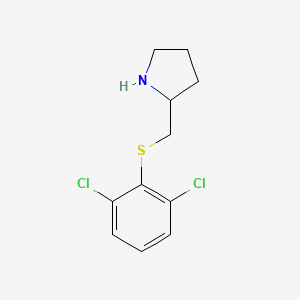
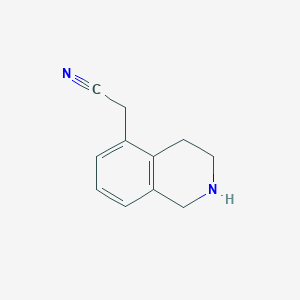
![10-Bromo-6-thia-1,8-diazatricyclo[7.4.0.0,3,7]trideca-3(7),4,8-trien-2-one](/img/structure/B13204882.png)
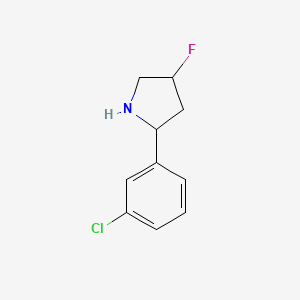
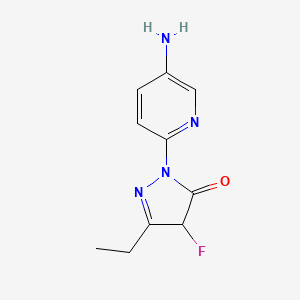
![2-[2-(Cyclohexylsulfanyl)ethyl]piperidine](/img/structure/B13204897.png)
methanol](/img/structure/B13204909.png)
![4-(3-Bromophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13204911.png)
